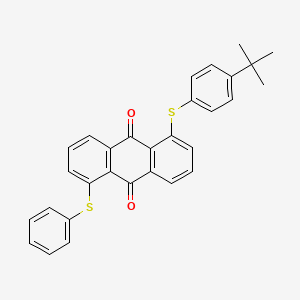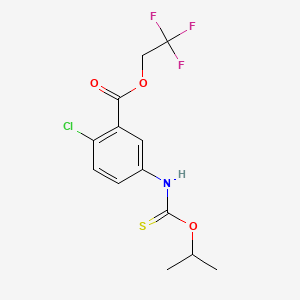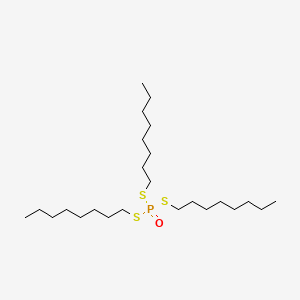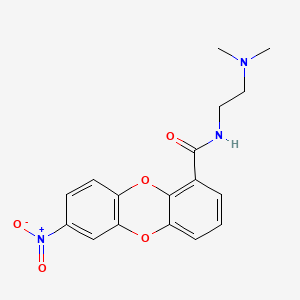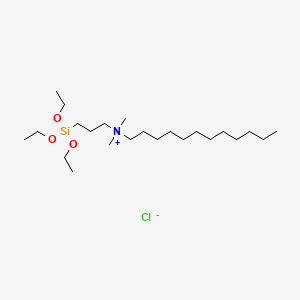
N-(2-Butoxyethyl)-4-((2-chloro-4-nitrophenyl)azo)-N-ethylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Butoxyethyl)-4-((2-chloro-4-nitrophenyl)azo)-N-ethylaniline is an azo compound, characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. Azo compounds are widely used in various industries, particularly in the production of dyes and pigments due to their vivid colors and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Butoxyethyl)-4-((2-chloro-4-nitrophenyl)azo)-N-ethylaniline typically involves a diazotization reaction followed by azo coupling. The process can be summarized as follows:
Diazotization: Aniline derivatives are treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Azo Coupling: The diazonium salt is then coupled with an aromatic compound, such as N-(2-Butoxyethyl)-N-ethylaniline, under alkaline conditions to form the azo compound.
Industrial Production Methods
In industrial settings, the production of azo compounds like this compound is carried out in large-scale reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. Continuous flow processes and automated systems are often employed to enhance efficiency and safety.
化学反应分析
Types of Reactions
Azo compounds undergo various chemical reactions, including:
Reduction: Azo compounds can be reduced to amines using reducing agents like sodium dithionite or hydrogen in the presence of a catalyst.
Oxidation: Oxidative cleavage of azo compounds can yield nitroso and nitro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various derivatives.
Common Reagents and Conditions
Reduction: Sodium dithionite, hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate, ozone.
Substitution: Halogens, sulfonic acids, alkylating agents.
Major Products Formed
Reduction: Corresponding amines.
Oxidation: Nitroso and nitro derivatives.
Substitution: Various substituted aromatic compounds.
科学研究应用
N-(2-Butoxyethyl)-4-((2-chloro-4-nitrophenyl)azo)-N-ethylaniline, like other azo compounds, finds applications in several fields:
Chemistry: Used as intermediates in organic synthesis and as dyes in analytical chemistry.
Biology: Employed in staining techniques for microscopy and as probes in biochemical assays.
Medicine: Investigated for potential use in drug delivery systems and as therapeutic agents.
Industry: Widely used in the textile, leather, and food industries as colorants.
作用机制
The mechanism of action of azo compounds involves the interaction of the azo group (N=N) with various molecular targets. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The specific pathways and targets depend on the structure of the compound and the biological system .
相似化合物的比较
Similar Compounds
Methyl Orange: A commonly used pH indicator with a similar azo structure.
Sudan Dyes: A group of azo dyes used for staining and coloring purposes.
Disperse Dyes: Azo compounds used in dyeing synthetic fibers.
Uniqueness
N-(2-Butoxyethyl)-4-((2-chloro-4-nitrophenyl)azo)-N-ethylaniline is unique due to its specific substituents, which can influence its color, solubility, and reactivity. The presence of the butoxyethyl and ethylaniline groups may impart distinct properties compared to other azo compounds.
属性
CAS 编号 |
93762-07-3 |
|---|---|
分子式 |
C20H25ClN4O3 |
分子量 |
404.9 g/mol |
IUPAC 名称 |
N-(2-butoxyethyl)-4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylaniline |
InChI |
InChI=1S/C20H25ClN4O3/c1-3-5-13-28-14-12-24(4-2)17-8-6-16(7-9-17)22-23-20-11-10-18(25(26)27)15-19(20)21/h6-11,15H,3-5,12-14H2,1-2H3 |
InChI 键 |
AYIHOZYLPZMNPR-UHFFFAOYSA-N |
规范 SMILES |
CCCCOCCN(CC)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,7,7-Trimethylbicyclo[4.1.0]hept-3-ene-2-carbaldehyde](/img/structure/B15180407.png)





